tert-Butyl (trans-4-phenylcyclohexyl)carbamate
Description
tert-Butyl (trans-4-phenylcyclohexyl)carbamate (CAS 144163-85-9) is a carbamate derivative featuring a trans-4-phenylcyclohexyl backbone protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in pharmaceutical synthesis and organic chemistry as a versatile intermediate. Its stereochemistry (trans configuration) and aromatic substituent influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
tert-butyl N-(4-phenylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSJIEMXLZAPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection via Boc Anhydride
The most common method employs Boc anhydride under mild conditions. Trans-4-phenylcyclohexylamine reacts with Boc anhydride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a tertiary amine base (e.g., triethylamine or N-methylmorpholine) to neutralize the generated carbonic acid. The reaction proceeds via nucleophilic acyl substitution, forming the carbamate bond.
Representative Reaction:
Detailed Preparation Methods
Standard Laboratory-Scale Synthesis
Methodology:
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Reagents:
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Trans-4-phenylcyclohexylamine (1.0 equiv)
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Boc anhydride (1.2 equiv)
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Triethylamine (1.5 equiv)
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Dichloromethane (DCM) as solvent
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Procedure:
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Dissolve trans-4-phenylcyclohexylamine in anhydrous DCM under nitrogen.
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Add triethylamine dropwise at 0°C, followed by Boc anhydride.
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Stir at room temperature for 4–6 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
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Alternative Method Using Boc Chloride
Methodology:
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Reagents:
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Trans-4-phenylcyclohexylamine (1.0 equiv)
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Boc chloride (1.1 equiv)
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N-Methylmorpholine (1.3 equiv)
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Ethyl acetate as solvent
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Procedure:
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Cool ethyl acetate to -10°C and add N-methylmorpholine.
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Introduce Boc chloride slowly, followed by trans-4-phenylcyclohexylamine.
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Warm to 15°C and stir for 3 hours.
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Wash with dilute HCl, dry, and crystallize with hexane/ethyl acetate (8:1).
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Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | RT | 4 | 85 |
| Ethyl Acetate | N-Methylmorpholine | 0–15°C | 3 | 92 |
| THF | DMAP | Reflux | 2 | 88 |
Ethyl acetate with N-methylmorpholine at low temperatures minimizes side reactions, enhancing yield.
Molar Ratios
A slight excess of Boc anhydride (1.1–1.2 equiv) ensures complete amine conversion. Higher equivalents risk di-Boc byproducts.
Scalability and Industrial Production
Large-Scale Synthesis
Industrial protocols prioritize cost-effectiveness and solvent recovery:
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Continuous Flow Reactors: Enable rapid mixing and temperature control, reducing reaction time to 1–2 hours.
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Solvent Recycling: Ethyl acetate is recovered via distillation (80–90% efficiency).
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Crystallization: Hexane/ethyl acetate mixtures yield high-purity product (>99% by HPLC).
Challenges:
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Residual amine removal requires acidic washes.
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Exothermic reactions necessitate precise temperature control.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC: >99% purity with C18 column (acetonitrile/water gradient).
Comparative Analysis of Methods
| Parameter | Laboratory-Scale (Boc Anhydride) | Industrial-Scale (Boc Chloride) |
|---|---|---|
| Yield | 85–90% | 90–92% |
| Solvent Cost | Moderate | Low (recyclable ethyl acetate) |
| Reaction Time | 4–6 hours | 2–3 hours |
| Byproduct Formation | Minimal | Negligible |
The Boc chloride method is preferred industrially due to higher yields and solvent recyclability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-4-phenylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (trans-4-phenylcyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-phenylcyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between tert-Butyl (trans-4-phenylcyclohexyl)carbamate and related carbamate derivatives:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituent on Cyclohexyl Ring | Key Functional Features |
|---|---|---|---|---|
| This compound (144163-85-9) | C₁₇H₂₃NO₂ | 229.32 | Phenyl | Aromatic ring, Boc-protected amine |
| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (239074-29-4) | C₁₂H₂₃NO₃ | 229.32 | Hydroxymethyl | Polar hydroxyl group, Boc-protected amine |
| tert-Butyl (4-aminocyclohexyl)carbamate (195314-59-1) | C₁₁H₂₂N₂O₂ | 214.30 | Amino | Free amine, Boc-protected amine |
| tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate (N/A) | C₁₂H₂₂BrNO₂ | 298.22 | Bromomethyl | Electrophilic bromine, Boc-protected amine |
| (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (83345-46-4) | C₂₀H₂₄NO₃ | 326.41 | Biphenyl, hydroxyl | Extended aromatic system, hydroxyl group |
Key Observations :
- Aromatic vs. Polar Groups: The phenyl group in the target compound enhances hydrophobicity compared to hydroxymethyl or aminomethyl derivatives, impacting solubility and membrane permeability .
- Reactivity: Bromomethyl () and aminomethyl () substituents introduce sites for nucleophilic substitution or coupling reactions, unlike the inert phenyl group.
- Molecular Weight: Lower molecular weight in the 4-aminocyclohexyl variant (214.30 vs. 229.32) may improve solubility and synthetic versatility .
Analysis :
- TPSA: Lower TPSA (41.1 Ų) in the phenyl variant correlates with reduced polarity compared to hydroxymethyl (58.7 Ų) and amino (64.6 Ų) derivatives .
- Bioavailability : The hydroxymethyl variant’s moderate GI absorption may stem from balanced hydrophilicity and molecular weight .
Biological Activity
Tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C17H25NO2
- Molar Mass : 275.39 g/mol
- Structural Characteristics : The compound features a tert-butyl group attached to a carbamate functional group linked to a trans-4-phenylcyclohexyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interactions with various enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
2. Homocysteine Synthase Inhibition
The compound has been identified as a homocysteine synthase inhibitor, which is crucial for regulating homocysteine levels in the body. Elevated homocysteine is linked to cardiovascular diseases, making this inhibition potentially beneficial for preventing conditions such as arteriosclerosis and myocardial infarction .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can inhibit their activity, leading to disrupted cellular processes associated with inflammation and other pathological conditions.
Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The compound was shown to significantly lower levels of TNF-α and IL-6 in activated astrocyte cultures, indicating its potential use in treating neuroinflammatory disorders .
Table 1: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are significant, particularly in the context of developing new therapies for chronic inflammatory diseases and cardiovascular conditions. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration.
Q & A
Basic: What are the key steps in synthesizing tert-Butyl (trans-4-phenylcyclohexyl)carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
Amine Protection : React trans-4-phenylcyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) to form the carbamate .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Optimization : Adjust reaction temperature (0–25°C) and solvent polarity to minimize side reactions like hydrolysis. For example, using anhydrous THF reduces water interference .
Validation : Monitor reaction progress via TLC or HPLC, comparing Rf values or retention times to standards .
Basic: What analytical techniques are recommended for characterizing this compound and ensuring purity?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., trans-configuration via coupling constants) and Boc-group integrity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 228.33) .
- Melting Point Analysis : Compare observed values (e.g., 103–106°C) to literature data for consistency .
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring reactions at the cyclohexylamine moiety. For example, trans-4-phenyl substitution directs nucleophiles (e.g., amines) to axial positions due to ring strain .
- Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., halogens) increase electrophilicity of the carbamate carbonyl, accelerating hydrolysis under acidic conditions (HCl/THF, 50°C) .
- Validation : Kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) quantify these effects .
Advanced: What methodologies are employed to study the interaction of this compound with biological targets, such as enzymes or receptors?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonding with the carbamate group and hydrophobic interactions with the cyclohexyl ring .
- Inhibition Assays : Test IC50 values in enzymatic assays (e.g., fluorescence-based protease assays) .
Advanced: How can computational modeling be applied to predict the stability and reactivity of this compound under varying experimental conditions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis pathways and transition states .
- MD Simulations : Simulate solvation effects (e.g., in DMSO vs. water) to assess conformational stability .
- pKa Prediction : Tools like MarvinSketch estimate the basicity of the cyclohexylamine group, guiding pH-dependent reactivity studies .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: What strategies resolve contradictions in reported biological activities of tert-Butyl carbamate derivatives across different studies?
Answer:
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay pH, solvent choice) .
- Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to confirm IC50 reproducibility .
- Structural Validation : Re-characterize disputed compounds via X-ray crystallography to rule out isomer contamination .
- Contextual Frameworks : Align findings with theoretical models (e.g., lock-and-key vs. induced-fit binding) to reconcile mechanistic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
